molecular formula C14H24O B12677779 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol CAS No. 94278-32-7

5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol

Cat. No.: B12677779
CAS No.: 94278-32-7
M. Wt: 208.34 g/mol
InChI Key: MOUSWGFJEQDFJB-GQCTYLIASA-N
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Description

5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol is an organic compound with the molecular formula C14H24O It is characterized by a cyclohexene ring substituted with an isopropyl group and a pentenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:

    Catalytic Hydrogenation: To ensure the selective reduction of double bonds.

    Distillation: For the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.

    Pathways Involved: Metabolic pathways where the compound may act as a substrate or inhibitor, affecting the overall biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

94278-32-7

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(E)-5-(4-propan-2-ylcyclohexen-1-yl)pent-4-en-1-ol

InChI

InChI=1S/C14H24O/c1-12(2)14-9-7-13(8-10-14)6-4-3-5-11-15/h4,6-7,12,14-15H,3,5,8-11H2,1-2H3/b6-4+

InChI Key

MOUSWGFJEQDFJB-GQCTYLIASA-N

Isomeric SMILES

CC(C)C1CCC(=CC1)/C=C/CCCO

Canonical SMILES

CC(C)C1CCC(=CC1)C=CCCCO

Origin of Product

United States

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